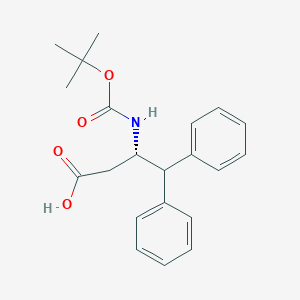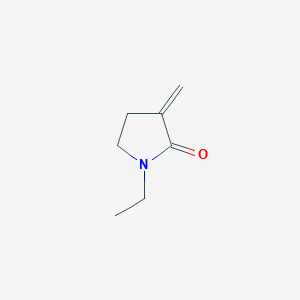
2-Pyrrolidinone, 1-ethyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-ethyl-3-methylene- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is also known as N-Ethyl-3-methylene-2-pyrrolidone (NEP) and is a derivative of pyrrolidinone. NEP is a colorless liquid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
NEP has been widely used in scientific research due to its diverse applications. It is commonly used as a solvent in the pharmaceutical industry for the synthesis of various drugs. NEP has also been used as a reaction medium in the synthesis of various organic compounds. Additionally, NEP has been used as a reagent in the synthesis of polymers, resins, and coatings.
Mécanisme D'action
The exact mechanism of action of NEP is not fully understood. However, it is believed that NEP acts as a nucleophile due to the presence of the carbonyl group in its structure. NEP can react with electrophiles, such as alkyl halides, to form new compounds. NEP can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Effets Biochimiques Et Physiologiques
NEP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. NEP has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, NEP has been shown to have analgesic properties and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
NEP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. NEP is also a stable compound and has a long shelf life. However, NEP has some limitations for use in lab experiments. It is a toxic compound and can cause harm if not handled properly. NEP can also react with some materials commonly used in lab experiments, such as rubber and plastic.
Orientations Futures
There are several future directions for research on NEP. One area of research is the development of new synthesis methods for NEP. Researchers are also exploring the use of NEP as a solvent for the synthesis of new drugs and organic compounds. Additionally, there is interest in exploring the potential therapeutic applications of NEP, such as its use as an anti-inflammatory or analgesic agent.
Conclusion
In conclusion, NEP is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is commonly used as a solvent in the pharmaceutical industry and as a reaction medium in the synthesis of various organic compounds. NEP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NEP, including the development of new synthesis methods and exploring its potential therapeutic applications.
Méthodes De Synthèse
NEP can be synthesized through the reaction of N-ethylpyrrolidone with formaldehyde and sodium cyanide. The reaction takes place in the presence of a catalyst, such as piperidine or triethylamine. The resulting product is then purified through distillation or chromatography to obtain pure NEP.
Propriétés
Numéro CAS |
183443-58-5 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-ethyl-3-methylene- |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-ethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3 |
Clé InChI |
VZPULCFQAMRUMH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C)C1=O |
SMILES canonique |
CCN1CCC(=C)C1=O |
Synonymes |
2-Pyrrolidinone,1-ethyl-3-methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



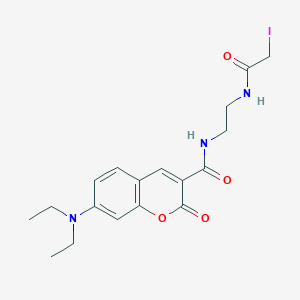
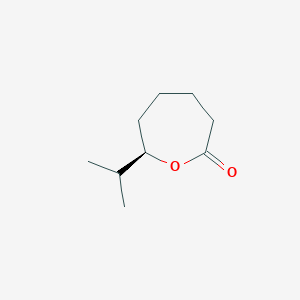

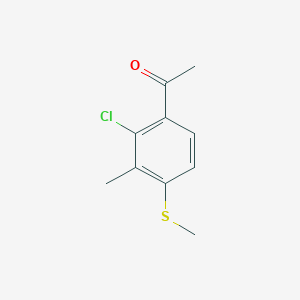
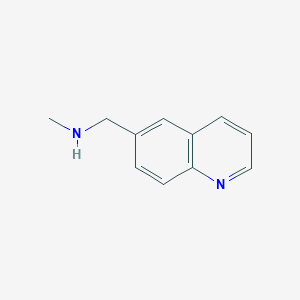
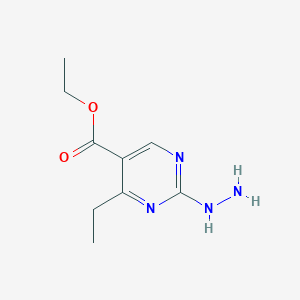
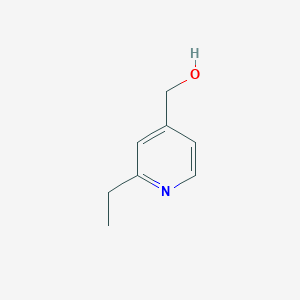



![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)


